molecular formula C9H7F2NO5 B7874112 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid

2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid

Cat. No.: B7874112
M. Wt: 247.15 g/mol
InChI Key: OMVCRNOALCXJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid: is an organic compound that features a benzoic acid core substituted with a nitro group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid typically involves the introduction of the difluoroethoxy group onto a benzoic acid derivative. One common method includes the reaction of 2-hydroxy-5-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a suitable base, such as sodium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the difluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-(2,2-Difluoroethoxy)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the nitro and difluoroethoxy groups can impart specific biological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid is unique due to the combination of its functional groups. The presence of both the nitro and difluoroethoxy groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(12(15)16)3-6(7)9(13)14/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVCRNOALCXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.